Structural Differentiation: Unique 2,6-Difluorophenyl Urea Motif vs. Common 4-Methoxyphenyl Patent Exemplars in FPRL1 Agonist Series
CAS 955237-26-0 features a 2,6-difluorophenyl urea terminus and a 4-fluorophenyl N-substituted 5-oxopyrrolidine core . Within the representative FPRL1 agonist patent disclosure, the most frequently exemplified compounds bear a 4-methoxyphenyl group on the pyrrolidine ring and various aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) on the urea terminus, with none combining the 2,6-difluorophenyl urea motif with a 4-fluorophenyl pyrrolidine substituent as seen in CAS 955237-26-0 [1]. The 2,6-difluorophenyl group introduces steric hindrance and altered electron density at the urea NH relative to 4-fluorophenyl or 4-chlorophenyl analogs, which is known to modulate hydrogen-bonding interactions with the FPRL1 orthosteric pocket [1]. This structural divergence predicts distinct receptor binding kinetics and functional selectivity profiles compared to the patent's exemplified pool.
| Evidence Dimension | Urea terminus aryl substitution pattern (structural topology) |
|---|---|
| Target Compound Data | 2,6-Difluorophenyl urea terminus; 4-fluorophenyl N-substituted 5-oxopyrrolidine core; methylene linker |
| Comparator Or Baseline | Patent-exemplified compounds predominantly feature 4-methoxyphenyl on pyrrolidine with 4-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl urea termini; no compound in the patent examples combines 2,6-difluorophenyl urea with 4-fluorophenyl pyrrolidine [1] |
| Quantified Difference | Qualitative structural divergence; no quantitative potency data available for CAS 955237-26-0 in public domain |
| Conditions | Structure-activity relationship analysis based on US 2020/0010415 A1 and CN 105814019 B patent disclosures |
Why This Matters
The absence of the 2,6-difluorophenyl/4-fluorophenyl substitution combination in the patent's exemplified series means CAS 955237-26-0 occupies a structurally distinct and unexplored region of the FPRL1 agonist chemical space, potentially offering a unique pharmacological fingerprint not captured by the patent's lead optimization data.
- [1] Chen, Z., Lin, J., Zhang, Y., Li, Z., Hong, F., Wang, L., Lan, W. et al. Urea Derivative Or Pharmacologically Acceptable Salt Thereof. US Patent Application Publication US 2020/0010415 A1. Representative compounds include 1-(4-fluorophenyl)-3-[4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea and 1-(4-chlorophenyl)-3-[4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]urea. View Source
